
Terbium hydride
Overview
Description
Terbium hydride (TbH₂) is a binary compound formed by the reaction of terbium metal with hydrogen gas under controlled conditions (2Tb + H₂ → 2TbH₂) . Synthesized via hydrogenation at 350°C for 72 hours, it exhibits a brittle structure post-annealing . Key applications include:
- Magnetic Materials: TbH₂ is used as an additive in Nd-Fe-B magnets to enhance coercivity (resistance to demagnetization) without significantly reducing remanence .
- Hydrogen Storage: Its reversible hydrogen absorption/desorption properties make it a candidate for energy storage .
- Superconductivity: Under high pressure, TbH₂ transitions to a superconducting state, a unique property among rare-earth hydrides .
Decomposition occurs in two stages, with hydrogen release initiating at 620°C and peaking at 750°C, leaving terbium oxide (TbO) as a byproduct . This behavior is critical for its application in magnet manufacturing, where controlled decomposition ensures optimal terbium diffusion into grain boundaries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium hydride can be synthesized through the reaction of terbium chloride with lithium hydride. The reaction conditions are optimized to ensure the efficient formation of this compound. The resultant this compound can then be used to obtain metallic terbium through vacuum thermolysis .
Industrial Production Methods: In an industrial setting, this compound is typically produced by reacting terbium metal with hydrogen gas at elevated temperatures. This process involves heating terbium in a hydrogen atmosphere, leading to the formation of this compound. The reaction is usually carried out in a controlled environment to ensure the purity and stability of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming terbium oxide and releasing hydrogen gas.
Reduction: It can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: this compound can undergo substitution reactions with other compounds, leading to the formation of various terbium-containing products.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.
Substitution: Can involve various organic and inorganic reagents under controlled conditions.
Major Products Formed:
Terbium Oxide: Formed during oxidation reactions.
Terbium Salts: Formed during substitution reactions with acids.
Scientific Research Applications
Terbium hydride has several scientific research applications:
Magnetic Materials: It is used to enhance the magnetic properties of sintered magnets, particularly those based on neodymium-iron-boron compositions.
Superconductivity: this compound is being studied for its potential high-temperature superconductivity under high pressures.
Catalysis: It is used in catalytic processes, particularly in reactions involving hydrogenation and dehydrogenation.
Material Science: this compound is used in the synthesis of advanced materials with unique properties, such as high coercivity and stability.
Mechanism of Action
The mechanism by which terbium hydride exerts its effects is primarily related to its ability to donate hydrogen atoms in chemical reactions. This property makes it a valuable reducing agent and a participant in hydrogenation reactions. In magnetic materials, this compound contributes to the formation of a chemically nanoinhomogeneous structure, which enhances the magnetic properties of the material .
Comparison with Similar Compounds
Comparison with Similar Rare-Earth Hydrides
Dysprosium Hydride (DyH₂)
Practical Considerations :
- DyH₂’s higher decomposition temperature necessitates elevated sintering temperatures, complicating magnet processing compared to TbH₂ .
Other Lanthanide Hydrides
- Hydrogen Storage : Lighter lanthanides (e.g., La, Ce) typically exhibit higher hydrogen storage capacities but lower thermal stability compared to TbH₂ .
- Magnetic Roles : Hydrides of heavy lanthanides (e.g., Dy, Tb) are preferred for magnetostrictive and coercivity-enhancing applications due to their stronger spin-orbit coupling .
Data Tables
Table 1: Decomposition and Magnetic Properties of TbH₂ vs. DyH₂
Key Research Findings
- Magnet Performance : TbH₂ additions improve coercivity by 25–30% compared to DyH₂ in Nd-Fe-B magnets, attributed to efficient terbium diffusion into grain boundaries during decomposition .
- Hydrogen Evolution Kinetics : TbH₂ releases hydrogen in two distinct stages, a feature absent in DyH₂, offering finer control in hydrogen storage systems .
- Material Purity Impact : Discrepancies in decomposition temperatures across studies highlight the sensitivity of hydrides to initial metal purity and synthesis protocols .
Biological Activity
Terbium hydride (TbH) is a compound that has garnered interest in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its potential applications and implications in medical and biological contexts.
Overview of this compound
This compound is formed when terbium, a rare earth metal, reacts with hydrogen. The most common form is TbH, where can vary depending on the conditions of synthesis and the specific application. The unique properties of terbium, including its luminescent characteristics and ability to form stable hydrides, make it a candidate for various biomedical applications.
1. Biocompatibility Studies
Recent studies have highlighted the biocompatibility of terbium-doped materials. For instance, research on terbium ions incorporated into hydroxyapatite (HAp) demonstrated that varying concentrations of terbium enhance cell viability and proliferation. The results indicated that Tb-doped HAp maintains its physicochemical properties while introducing new photoluminescent features beneficial for biomedical applications .
Concentration of Tb (x) | Cell Viability (%) | Photoluminescence Properties |
---|---|---|
0.05 | High | Moderate |
0.1 | High | Enhanced |
0.25 | Moderate | Strong |
0.5 | Moderate | Very Strong |
1 | Low | Saturated |
2. Drug Delivery Systems
Layered terbium hydroxides (LTbH) have been explored as platforms for drug delivery and fluorescence imaging. A study evaluated LTbH's ability to load nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, ibuprofen, and naproxen. The findings revealed that these compounds could be rapidly released in physiological conditions (pH 7.4), indicating potential for therapeutic applications .
Key Findings:
- Rapid Drug Release : All formulations released their drug cargo within approximately 5 hours.
- Fluorescence Tracking : The fluorescence intensity varied based on the guest anion, allowing tracking of drug release.
Case Study 1: Terbium-Doped Hydroxyapatite
A study conducted by researchers focused on the synthesis of terbium-doped hydroxyapatite for biomedical applications. The results showed that increasing terbium concentration affected both the structural integrity and the biological response of the material:
- Methods : FTIR and X-ray diffraction were used to analyze structural changes.
- Results : Enhanced cell proliferation was observed with optimal doping levels, suggesting a balance between structural stability and biological activity.
Case Study 2: Layered Terbium Hydroxides in Drug Delivery
In another investigation, layered terbium hydroxides were tested for their drug delivery capabilities:
- Drug Loading : LTbH was loaded with NSAIDs through ion-exchange methods.
- Release Kinetics : The study demonstrated that drug release was rapid and dependent on the chemical nature of the guest anions.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to synthesize terbium hydride (TbHx), and how do synthesis parameters influence its stoichiometry and structural properties?
- Methodological Answer : this compound synthesis often involves gas-phase hydrogenation of terbium metal under controlled temperature and pressure. For example, high-pressure environments (e.g., >1 GPa) enable the formation of superconducting TbHx phases . Solution-phase post-synthetic modification (PSM) has also been employed to immobilize terbium ions on metal-organic frameworks (MOFs), such as ZrBTB, to study hydride-related energy transfer . Electrochemical deposition using non-aqueous electrolytes (e.g., dimethyl sulfoxide with Tb³⁺ salts) allows precise control over terbium alloy composition, with potentials below -1.2 V favoring terbium-rich deposits . Researchers should monitor hydrogen flow rates, temperature gradients, and electrochemical parameters (e.g., voltage, electrolyte composition) to optimize stoichiometry and avoid undesired byproducts like aggregated terbium nanoparticles .
Q. Which characterization techniques are critical for analyzing this compound’s crystallographic, electronic, and photoluminescent properties?
- Methodological Answer :
- X-ray diffraction (XRD) : Identifies crystal phases and lattice expansion due to hydrogen incorporation .
- Energy-dispersive X-ray spectroscopy (EDS) : Maps elemental distribution to confirm uniform terbium immobilization, as demonstrated in Tb-modified ZrBTB nanosheets .
- Photoluminescence (PL) spectroscopy : Probes energy transfer between terbium ions and MOF linkers (e.g., BTB ligands) using time-resolved emission spectra (TRES) and decay-associated spectra (DAS). MaxEnt analysis is recommended over least-squares methods for robust PL data interpretation .
- Magnetostriction measurements : Quantifies shape changes in terbium-containing alloys (e.g., terfenol-D) under magnetic fields, relevant for sonar and actuator applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported superconducting transitions of this compound under varying pressure conditions?
- Methodological Answer : Discrepancies arise from differences in hydrogenation protocols and pressure calibration. For instance, TbHx synthesized at 1–2 GPa may exhibit superconductivity near 4 K, but impurities (e.g., oxide layers) or non-stoichiometric phases can suppress transitions . To mitigate this:
- Use in situ synchrotron XRD to monitor phase purity during high-pressure synthesis.
- Compare resistivity and magnetic susceptibility data across multiple samples, ensuring consistent hydrogen saturation via volumetric analysis.
- Cross-validate results with theoretical models (e.g., density functional theory) to predict critical temperatures based on lattice parameters .
Q. What strategies optimize this compound’s performance in magnetostrictive or catalytic applications while minimizing structural degradation?
- Methodological Answer :
- Surface passivation : Coat TbHx with thin oxide layers (e.g., Al2O3) via atomic layer deposition to prevent hydrogen desorption and oxidation .
- Dopant engineering : Incorporate dysprosium (Dy) into terfenol-D alloys to enhance magnetostrictive strain while maintaining thermal stability.
- Morphological control : Synthesize TbHx as nanoparticles or thin films to maximize surface area for catalytic reactions (e.g., hydrogenation of organic substrates). Electrochemical deposition at -2.5 V yields terbium-rich films with 85 wt% Tb, ideal for high-response actuators .
Q. How do this compound’s photophysical properties vary with hydration state, and what experimental designs can isolate these effects?
- Methodological Answer : Hydration alters terbium’s coordination environment, affecting PL intensity and lifetime. To study this:
- Prepare TbHx samples under controlled humidity (e.g., using gloveboxes with <0.1 ppm H2O) and compare PL spectra before/after exposure to moisture.
- Employ TRES with 487 nm excitation to distinguish hydrated (short-lived) vs. anhydrous (long-lived) terbium species .
- Pair PL data with thermogravimetric analysis (TGA) to correlate hydration levels with thermal stability.
Q. Data Analysis and Reproducibility Challenges
Q. What are common pitfalls in interpreting this compound’s hydrogen absorption/desorption isotherms, and how can they be addressed?
- Methodological Answer :
- Hysteresis errors : Caused by kinetic barriers during hydrogen release. Use Sieverts apparatus with temperature-controlled cycles (25–300°C) to differentiate thermodynamic vs. kinetic effects.
- Surface contamination : Pre-treat terbium samples with nitric acid (e.g., 2% HNO3 ultrasonication) to remove oxides before hydrogenation .
- Data normalization : Report hydrogen capacity per gram of terbium (not total sample mass) to account for substrate contributions in composite materials.
Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?
- Methodological Answer :
- Document all synthesis parameters (e.g., hydrogen pressure, ramp rates, precursor purity) using standardized templates .
- Share raw characterization data (XRD, EDS) in open-access repositories with metadata tags (e.g., "TbHx_high-pressure") .
- Validate methods through round-robin studies, where multiple labs synthesize TbHx using identical protocols and compare results statistically .
Q. Tables of Key Data
Properties
IUPAC Name |
hydride;terbium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tb.3H/q+3;3*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWRTFLUVVVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Tb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Tb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.949 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-54-4 | |
Record name | Terbium hydride (TbH3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbium hydride (TbH3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Terbium trihydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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